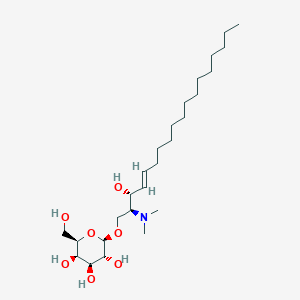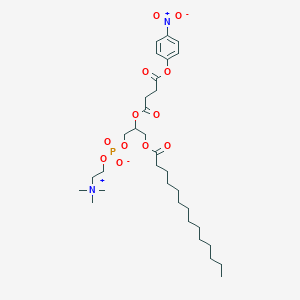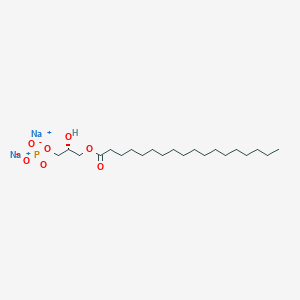
Heptanoic-d13 acid
概要
説明
Heptanoic-d13 acid, also known as deuterated heptanoic acid, is a stable isotope-labeled compound. It is a derivative of heptanoic acid, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is CD3(CD2)5CO2H, and it has a molecular weight of 143.26 g/mol . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
Heptanoic-d13 acid can be synthesized through several methods. One common approach involves the oxidation of heptanol-d13, where the alcohol group is oxidized to a carboxylic acid group. This reaction typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide . Another method involves the Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form a carboxylate salt, which is then acidified to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the same synthetic routes as laboratory methods but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the isotopic purity of the final product .
化学反応の分析
Types of Reactions
Heptanoic-d13 acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce other deuterated compounds.
Reduction: It can be reduced to form heptanol-d13.
Substitution: The carboxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Deuterated ketones and aldehydes.
Reduction: Heptanol-d13.
Substitution: Deuterated esters and amides.
科学的研究の応用
Heptanoic-d13 acid is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the production of deuterated compounds for various industrial applications, including the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of Heptanoic-d13 acid involves its incorporation into metabolic pathways where it acts similarly to its non-deuterated counterpart. The presence of deuterium atoms, however, can alter the reaction kinetics due to the isotope effect, providing valuable insights into the reaction mechanisms and pathways involved . This compound primarily targets enzymes involved in fatty acid metabolism, such as phospholipase A2 .
類似化合物との比較
Heptanoic-d13 acid can be compared with other deuterated fatty acids, such as:
Hexanoic-d12 acid: A six-carbon deuterated fatty acid.
Octanoic-d15 acid: An eight-carbon deuterated fatty acid.
Nonanoic-d17 acid: A nine-carbon deuterated fatty acid.
Uniqueness
This compound is unique due to its specific chain length and the presence of deuterium atoms, which make it particularly useful in studies requiring precise isotopic labeling. Its properties allow for detailed analysis of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-deuterated compounds .
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2,3D2,4D2,5D2,6D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFXJYAOYHMED-UTBWLCBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130348-93-5 | |
| Record name | 130348-93-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B3044032.png)






![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide](/img/structure/B3044040.png)


![sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate](/img/structure/B3044047.png)
![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)
